Fluorescent probe capable of being conjugated to tissue and proteins. It is used as a label in fluorescent antibody staining procedures as well as protein- and amino acid-binding techniques.
Fluorescein isothiocyanate isomer I
CAS No.: 3012-71-3
Cat. No.: VC21543595
Molecular Formula: C21H11NO5S
Molecular Weight: 389.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 3012-71-3 |
---|---|
Molecular Formula | C21H11NO5S |
Molecular Weight | 389.4 g/mol |
IUPAC Name | 2-(3-hydroxy-6-oxoxanthen-9-yl)-4-isothiocyanatobenzoic acid |
Standard InChI | InChI=1S/C21H11NO5S/c23-12-2-5-15-18(8-12)27-19-9-13(24)3-6-16(19)20(15)17-7-11(22-10-28)1-4-14(17)21(25)26/h1-9,23H,(H,25,26) |
Standard InChI Key | WLJPEKSIBAZDIU-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Canonical SMILES | C1=CC(=C(C=C1N=C=S)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O |
Chemical Identity and Structure
Basic Information
Fluorescein isothiocyanate isomer I is specifically the 5-isothiocyanate isomer of fluorescein, distinguished from its 6-isomer counterpart by the position of the reactive group. The compound features a fluorescein core structure with an isothiocyanate (-N=C=S) reactive group at the 5-position, which enables its covalent binding to primary amines in proteins and other biomolecules .
Table 1: Chemical Identity of Fluorescein isothiocyanate isomer I
Parameter | Information |
---|---|
Chemical Name | Fluorescein isothiocyanate isomer I |
CAS Registry Number | 3326-32-7 |
Synonyms | Fluorescein 5-isothiocyanate, 5-FITC, FITC-I |
Molecular Formula | C₂₁H₁₁NO₅S |
Molecular Weight | 389.38 g/mol |
InChIKey | MHMNJMPURVTYEJ-UHFFFAOYSA-N |
Structural Characteristics
The molecular structure of Fluorescein isothiocyanate isomer I consists of a three-ring system with a xanthene core and an isothiocyanate group positioned at the 5-carbon of the phenyl moiety. This reactive group is essential for the compound's ability to form covalent bonds with amino groups in proteins through nucleophilic addition reactions . The isothiocyanate functionality makes this compound particularly suitable for bioconjugation applications, as it reacts under mild conditions with primary amines to form stable thiourea bonds.
Physical and Chemical Properties
Physical Characteristics
Fluorescein isothiocyanate isomer I typically appears as an orange-yellow crystalline powder that demonstrates hygroscopic properties. The compound exhibits distinct physical properties that influence its handling, storage, and application in research settings .
Table 2: Physical Properties of Fluorescein isothiocyanate isomer I
Property | Value |
---|---|
Physical State | Powder |
Color | White to yellow-orange |
Melting Point | >360°C |
Boiling Point | 708.6±60.0°C (Predicted) |
Density | 1.3423 (rough estimate) |
Refractive Index | 1.5060 (estimate) |
Spectroscopic Properties
The fluorescent properties of Fluorescein isothiocyanate isomer I are central to its utility as a labeling reagent. The compound exhibits pH-dependent fluorescence intensity, with optimal emission occurring under slightly alkaline conditions .
Table 3: Spectroscopic Properties
Property | Value |
---|---|
Absorption Maximum (λmax) | 490 nm |
Emission Maximum | 519 nm |
pH Range for Fluorescence | Weak green fluorescence (pH 6.0) to strong green fluorescence (pH 7.2) |
pKa Values | 2.2, 4.4, 6.7 (at 25°C) |
Solubility and Stability
Fluorescein isothiocyanate isomer I demonstrates limited solubility in water but can be dissolved in various organic solvents. The compound shows sensitivity to moisture and requires specific storage conditions to maintain its reactivity and fluorescent properties .
Table 4: Solubility and Stability Properties
Property | Characteristics |
---|---|
Water Solubility | Practically insoluble |
Organic Solvent Solubility | Slightly soluble in DMSO, ethanol, methanol, DMF, and acetone |
Storage Temperature | 2-8°C |
Sensitivity | Moisture sensitive |
Stability | Stable but moisture-sensitive. Incompatible with strong oxidizing agents, strong bases, amines, acids |
Reaction Mechanisms
Conjugation Chemistry
The isothiocyanate group (-N=C=S) in Fluorescein isothiocyanate isomer I is highly reactive toward nucleophilic sites, particularly primary amines. When the compound reacts with proteins, it forms stable thiourea bonds that covalently attach the fluorescein moiety to the biomolecule. This conjugation occurs optimally under slightly alkaline conditions (pH 8-9), where the amino groups are predominantly deprotonated and more nucleophilic .
The reaction follows a nucleophilic addition mechanism, where the primary amine attacks the electrophilic carbon of the isothiocyanate group. This creates a covalent thiourea linkage between the fluorophore and the target molecule, resulting in a fluorescently labeled conjugate that maintains the spectral properties of fluorescein .
Factors Affecting Labeling Efficiency
Several factors influence the efficiency of labeling reactions with Fluorescein isothiocyanate isomer I:
-
pH conditions: Optimal labeling occurs at pH 8-9, where primary amines are sufficiently nucleophilic
-
Protein concentration: Higher protein concentrations generally lead to more efficient labeling
-
Reaction time and temperature: These parameters can be adjusted to optimize conjugation
-
Buffer composition: Certain buffer components may interfere with the reaction
Applications in Research and Diagnostics
Biological Labeling
Fluorescein isothiocyanate isomer I has become an essential tool in biological research for visualizing cellular structures and molecular interactions. The compound's ability to form stable conjugates with proteins without significantly altering their biological activity has made it particularly valuable for antibody labeling in immunofluorescence techniques .
Table 5: Major Biological Applications
Application Area | Specific Uses |
---|---|
Protein Analysis | Protein tracking, quantification, and interaction studies |
Immunoassays | Immunofluorescence, ELISA, flow cytometry |
Cellular Studies | Cell surface marker identification, cytoskeletal visualization |
Chromosomal Analysis | Identifying chromosomes, fluorescence in situ hybridization |
Biological Activity Assays | Measuring enzyme activities (heparanase, proteinase, kinase, phosphatase, β-lactamase, transglutaminase) |
Medical Diagnostics
The applications of Fluorescein isothiocyanate isomer I extend into medical diagnostics, where it serves as a valuable tool for detecting and visualizing various disease markers and pathogens .
Table 6: Medical Diagnostic Applications
Diagnostic Area | Application |
---|---|
Cancer Diagnosis | Detecting surface molecules on colorectal cancers, classical Hodgkin lymphoma in lymph nodes |
Infectious Disease Detection | Identifying Salmonella cells, toxoplasmosis, HIV-1 detection |
Kidney Disease Diagnosis | Biomarker detection and quantification |
Pathogen Identification | Fluorescent antibody techniques for rapid pathogen identification |
Advanced Research Applications
Beyond conventional labeling, Fluorescein isothiocyanate isomer I finds applications in cutting-edge research areas:
-
Bioimaging applications using cellulose nanocrystals
-
Development of implantable drug-delivery devices
-
Creation of magnetic nanowires for various biomedical applications
-
Formulation of PEO-PCL-PEO triblock copolymers for topical delivery
-
Development of polymersomes for biomedical and cosmetic applications
Parameter | Classification |
---|---|
GHS Symbol | GHS08 |
Signal Word | Danger |
Hazard Statements | H317-H334 (May cause an allergic skin reaction; May cause allergy or asthma symptoms or breathing difficulties if inhaled) |
Precautionary Statements | P261-P272-P280-P284-P302+P352-P333+P313 |
Hazard Codes | Xn (Harmful), Xi (Irritant) |
Risk Statements | 42/43-36/37/38-22 |
Manufacturer | Product Number | Product Description | Purity | Packaging | Price (USD) |
---|---|---|---|---|---|
Sigma-Aldrich | 46951 | Fluorescein isothiocyanate isomer I | ≥97.5% (HPLC) | 250mg | $620 |
TCI Chemical | F0026 | Fluorescein 5-Isothiocyanate (isomer I) | >97.0%(HPLC)(T) | 1g | $388 |
TCI Chemical | F0026 | Fluorescein 5-Isothiocyanate (isomer I) | >97.0%(HPLC)(T) | 100mg | $61 |
Alfa Aesar | L09319 | Fluorescein isothiocyanate, isomer 1 | 95% | 50mg | $38.8 |
Alfa Aesar | L09319 | Fluorescein isothiocyanate, isomer 1 | 95% | 1g | $306 |
Quality Considerations
When selecting Fluorescein isothiocyanate isomer I for research applications, several quality factors should be considered:
-
Purity level: Higher purity generally yields more consistent and reliable results
-
Batch-to-batch consistency: Important for reproducible experimental outcomes
-
Storage history: Improper storage can compromise reactivity
-
Spectral properties: Batch testing for fluorescence characteristics
-
Reactivity testing: Confirmation of the isothiocyanate group's reactivity
Comparison with Related Fluorescent Labels
Fluorescein isothiocyanate isomer I vs. Other Fluorescent Labels
While Fluorescein isothiocyanate isomer I represents a widely used fluorescent label, researchers often need to select from various labeling options based on specific experimental requirements.
Table 9: Comparison with Other Fluorescent Labels
Characteristic | Fluorescein isothiocyanate isomer I | Rhodamine | Cyanine Dyes | Alexa Fluor Dyes |
---|---|---|---|---|
Excitation Maximum | 490 nm | ~540 nm | Variable (550-750 nm) | Variable (350-750 nm) |
Emission Maximum | 519 nm | ~570 nm | Variable (570-780 nm) | Variable (440-780 nm) |
pH Sensitivity | High | Moderate | Low | Low |
Photostability | Moderate | Good | Variable | Excellent |
Brightness | Good | Good | Variable | Excellent |
Water Solubility | Low | Low | Variable | High |
Difference from Fluorescein
Although Fluorescein isothiocyanate isomer I is derived from fluorescein, the two compounds are structurally and functionally distinct. While they share similar spectral properties (fluorescein: Ex/Em = 498/517 nm; Fluorescein isothiocyanate isomer I: Ex/Em = 494/519 nm), Fluorescein isothiocyanate isomer I contains the reactive isothiocyanate group that enables covalent binding to proteins and other biomolecules . This reactive group is absent in fluorescein, making the latter unsuitable for stable conjugation applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume